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Compound of Interest

[(4-Bromophenyl)amino]acetic
Compound Name: o
aci

Cat. No.: B169987

Abstract: This technical guide provides a comprehensive overview of the spectroscopic
properties of 4-Bromo-DL-phenylglycine. In the absence of publicly available experimental
spectra, this document leverages predictive methodologies and comparative data from
structurally analogous compounds to offer a detailed theoretical spectroscopic profile. This
guide is intended for researchers, scientists, and professionals in drug development, providing
foundational knowledge for the characterization of this and similar halogenated amino acid
derivatives.

Introduction

4-Bromo-DL-phenylglycine is a non-proteinogenic amino acid that holds potential as a building
block in the synthesis of novel pharmaceutical compounds and peptidomimetics. The
incorporation of a bromine atom onto the phenyl ring can significantly influence the compound's
lipophilicity, metabolic stability, and binding interactions with biological targets. Accurate
structural elucidation and purity assessment are paramount in the research and development
of molecules containing this moiety. Spectroscopic techniques are the cornerstone of this
characterization, providing a detailed fingerprint of the molecular structure.

This guide will provide a detailed, albeit theoretical, exploration of the expected spectroscopic
data for 4-Bromo-DL-phenylglycine across several key analytical techniques: Nuclear Magnetic
Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
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Each section will present the predicted data, a thorough interpretation based on established
principles and data from related compounds, and a standardized protocol for data acquisition.

Molecular Structure and Key Features

4-Bromo-DL-phenylglycine possesses a chiral center at the alpha-carbon, an aromatic ring
substituted with a bromine atom at the para position, a carboxylic acid group, and an amino
group. These features will give rise to distinct signals in its various spectra.

Figure 1: Chemical structure of 4-Bromo-DL-phenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Due to the lack of experimental spectra for 4-Bromo-DL-phenylglycine, the following
predictions are based on established chemical shift values for similar structural motifs.[1]

'H NMR Spectroscopy (Predicted)

The predicted 'H NMR spectrum of 4-Bromo-DL-phenylglycine in a suitable deuterated solvent
(e.g., DMSO-ds) would exhibit signals corresponding to the aromatic protons, the alpha-proton,
the amine protons, and the carboxylic acid proton.

Table 1: Predicted *H NMR Chemical Shifts for 4-Bromo-DL-phenylglycine
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Proton

Predicted
Chemical Shift

(6, ppm)

Multiplicity

Coupling
Constant (J,
Hz)

Notes

Ar-H (ortho to Br)

Doublet

These protons
are deshielded
by the electron-
withdrawing
bromine atom.

Ar-H (meta to Br)

Doublet

These protons
are ortho to the
amino acid

substituent.

a-H

Singlet

The chemical
shift is influenced
by the adjacent
amino and

carboxyl groups.

-NH:2

~8.5 (broad)

Singlet

The chemical
shift can be
variable and the
peak is often
broad due to

exchange.

-COOH

~12-13 (broad)

Singlet

The chemical
shift is highly
variable and the
peak is broad
due to hydrogen
bonding and

exchange.

Interpretation:
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e The aromatic region is expected to show a characteristic AA'BB' system, which simplifies to
two doublets due to the para-substitution pattern. The protons ortho to the electron-
withdrawing bromine atom will be downfield compared to the protons meta to it.

o The alpha-proton, being adjacent to both the electron-withdrawing carboxylic acid and the
nitrogen of the amino group, will appear as a singlet in the downfield region.

e The amine and carboxylic acid protons will likely appear as broad singlets and their chemical
shifts can be highly dependent on the solvent, concentration, and temperature.

13C NMR Spectroscopy (Predicted)

The predicted 13C NMR spectrum will show distinct signals for the carboxyl carbon, the alpha-
carbon, and the four unique carbons of the brominated phenyl ring.

Table 2: Predicted 13C NMR Chemical Shifts for 4-Bromo-DL-phenylglycine

Predicted Chemical Shift

Carbon Notes
(5, ppm)
The carbonyl carbon of the
C=0 ~172 carboxylic acid is significantly
deshielded.
The alpha-carbon is attached
Ca ~57 to both nitrogen and the
carboxyl group.
The carbon directly attached to
C-Br ~122 .
the bromine atom.
) These carbons are deshielded
C (aromatic, ortho to Br) ~132 .
by the bromine atom.
] These carbons are ortho to the
C (aromatic, meta to Br) ~129 ] ] ]
amino acid substituent.
o The carbon attached to the
C (aromaitic, ipso to Ca) ~138

alpha-carbon.
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Interpretation:
e The carboxyl carbon will be the most downfield signal.

e The aromatic carbons will have distinct chemical shifts due to the electronic effects of the
bromine and the amino acid substituents. The carbon bearing the bromine will be shielded
relative to the other substituted aromatic carbon due to the "heavy atom effect".

Experimental Protocol for NMR Data Acquisition

Sample Preparation:
Dissolve ~10 mg of 4-Bromo-DL-phenylglycine
in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6)
in a5 mm NMR tube.

Instrument Setup:
Place the NMR tube in the spectrometer.
Lock and shim the magnetic field.

IH NMR Acquisition: 13C NMR Acquisition:
Acquire the spectrum using a standard Acquire the spectrum using a proton-decoupled
pulse program (e.g., zg30). pulse program (e.g., zgpg30).
Optimize receiver gain. Set an appropriate number of scans for good signal-to-noise.

Data Processing:
Apply Fourier transform, phase correction,
and baseline correction to the FID.
Reference the spectra to the residual solvent peak.

Click to download full resolution via product page

Figure 2: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
predicted IR spectrum of 4-Bromo-DL-phenylglycine will show characteristic absorption bands
for the O-H, N-H, C=0, C-N, C-Br, and aromatic C-H and C=C bonds.
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Table 3: Predicted IR Absorption Bands for 4-Bromo-DL-phenylglycine

Predicted
Functional Group Wavenumber Intensity Notes
(cm™)
) ) Very broad due to
O-H (Carboxylic Acid) 3300 - 2500 Broad, Strong ]
hydrogen bonding.
N-H (Amine) 3400 - 3250 Medium, Broad Stretching vibrations.
C-H (Aromatic) 3100 - 3000 Medium Stretching vibrations.
C=0 (Carboxylic Acid) 1720 - 1700 Strong Carbonyl stretch.
) ) Ring stretching
C=C (Aromatic) 1600 - 1450 Medium to Weak o
vibrations.
N-H (Amine) 1640 - 1550 Medium Bending vibration.
C-N 1250 - 1020 Medium Stretching vibration.
C-Br 700 - 500 Strong Stretching vibration.

Interpretation:

e The most prominent feature will be the very broad O-H stretch of the carboxylic acid, which

often overlaps with the C-H stretching region.

e The N-H stretching of the primary amine will appear as a medium, broad band.

e Astrong, sharp peak around 1700 cm~* will be indicative of the carbonyl group of the

carboxylic acid.

e The presence of the aromatic ring will be confirmed by the C-H and C=C stretching

vibrations.

e A sstrong absorption in the lower wavenumber region will correspond to the C-Br stretch.

Experimental Protocol for IR Data Acquisition
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Sample Preparation:
Prepare a KBr pellet by mixing a small amount
of 4-Bromo-DL-phenylglycine with dry KBr powder
and pressing it into a transparent disk.

l

Background Spectrum:
Acquire a background spectrum of the empty
sample compartment.

l

Sample Spectrum Acquisition:
Place the KBr pellet in the sample holder
and acquire the IR spectrum.

l

Data Processing:
Subtract the background spectrum from the
sample spectrum to obtain the final
transmittance or absorbance spectrum.

Click to download full resolution via product page
Figure 3: Workflow for acquiring an FT-IR spectrum using a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 4-Bromo-DL-phenylglycine (CsHsBrNO3z), the expected molecular weight is

approximately 230.06 g/mol .

Table 4: Predicted Key Mass Spectrometry Fragments for 4-Bromo-DL-phenylglycine
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m/z Value (Predicted) lon Notes

Molecular ion peak. The
presence of bromine will result

in a characteristic M/M+2

229/231 [M-H]~ or [M+H]* , ) )
isotopic pattern with
approximately equal
intensities.
Loss of the carboxylic acid
184/186 [M-COOH]*
group.
Fragmentation of the amino
156/158 [Br-CeHa-CH]* o i
acid side chain.
77 [CeHs]* Phenyl cation.

Interpretation:

e The most characteristic feature in the mass spectrum will be the isotopic pattern of the
molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity
separated by 2 m/z units, corresponding to the 7°Br and 8!Br isotopes.

o Common fragmentation pathways for amino acids include the loss of the carboxyl group as
COOH or COz2 and cleavage of the Ca-C[3 bond.

Predicted Fragmentation Pathway

M+

miz 229/231
- CH(NHz)COOH

[M-COOH]* [Br-CeHa-CHz]*
m/z 184/186 m/z 170/172

Click to download full resolution via product page

Figure 4: A simplified predicted fragmentation pathway for 4-Bromo-DL-phenylglycine.
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Experimental Protocol for Mass Spectrometry Data
Acquisition

Sample Preparation:
Dissolve a small amount of 4-Bromo-DL-phenylglycine
in a suitable solvent (e.g., methanol/water).

l

lonization:
Introduce the sample into the mass spectrometer
using an appropriate ionization technique
(e.g., Electrospray lonization - ESI).

l

Mass Analysis:
Analyze the ions using a mass analyzer
(e.g., Quadrupole or Time-of-Flight).

l

Detection and Data Processing:
Detect the ions and generate a mass spectrum.

Click to download full resolution via product page

Figure 5: General workflow for acquiring a mass spectrum.

Conclusion

This technical guide has presented a detailed theoretical spectroscopic profile of 4-Bromo-DL-
phenylglycine. While experimental data is not currently available in the public domain, the
predictions provided herein, based on sound chemical principles and data from analogous
structures, offer a robust starting point for the characterization of this compound. The provided
protocols outline standard methodologies for acquiring the necessary experimental data. It is
our hope that this guide will serve as a valuable resource for researchers working with 4-
Bromo-DL-phenylglycine and other halogenated amino acids, facilitating their synthesis,
purification, and structural verification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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